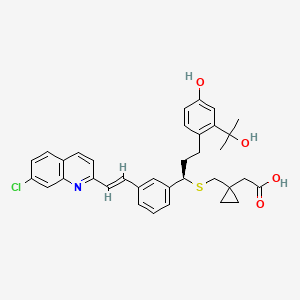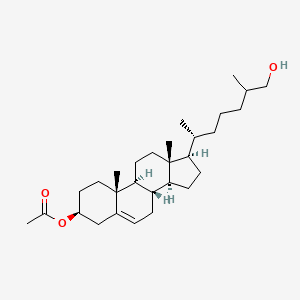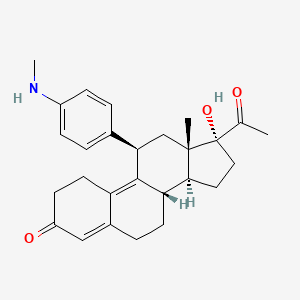
Tebipenem Tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tebipenem Tetrahydrate is a broad-spectrum, orally-administered antibiotic belonging to the carbapenem subgroup of beta-lactam antibiotics. It is primarily used to combat bacterial infections that have developed resistance to commonly used antibiotics. This compound is formulated as the ester tebipenem pivoxil to enhance absorption and bioavailability .
作用机制
Target of Action
Tebipenem Tetrahydrate is a broad-spectrum orally-administered antibiotic, from the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs), with the primary target being PBP2 . PBPs are crucial for bacterial cell wall synthesis. By targeting these proteins, this compound disrupts the cell wall synthesis process, leading to bacterial cell death.
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them and inhibiting their activity . This inhibition prevents the cross-linking of peptidoglycans, which are essential components of the bacterial cell wall. The disruption in the cell wall synthesis leads to osmotic instability and eventually, bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, this compound prevents the formation of peptidoglycan cross-links, an essential process in cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.
Pharmacokinetics
This compound is formulated as the ester Tebipenem pivoxil due to the better absorption and improved bioavailability of this form . It is an orally bioavailable carbapenem prodrug that is rapidly converted to the active moiety, Tebipenem, by enterocytes .
Result of Action
The molecular effect of this compound’s action is the inhibition of PBPs, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in osmotic instability and ultimately, bacterial cell death coli, Klebsiella pneumoniae, or Proteus spp .
生化分析
Biochemical Properties
Tebipenem Tetrahydrate is a prodrug of tebipenem, a carbapenem with activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The conversion from the prodrug to the active moiety, namely, tebipenem, occurs in the enterocytes of the gastrointestinal tract via intestinal esterases .
Cellular Effects
This compound has shown to have broad-spectrum activity against multidrug-resistant Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacterales . This suggests that it can influence cell function by combating these resistant bacteria.
Molecular Mechanism
This compound, as a carbapenem, is known to exert its effects at the molecular level by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
In a study, healthy adults received single oral doses of this compound at 100mg to 900mg or multiple doses of 300mg or 600mg every 8h for 14 days . In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900mg .
Dosage Effects in Animal Models
In several in vivo mouse infection models, tebipenem has shown to be effective against various bacterial strains
Metabolic Pathways
This compound is metabolized in the gastrointestinal tract via intestinal esterases to its active form, tebipenem
Transport and Distribution
This compound is orally administered and is absorbed in the gastrointestinal tract It is then distributed within the body where it exerts its antibacterial effects
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Tebipenem Tetrahydrate involves the reaction of tebipenem with iodized salt, diisopropyl ethylamine, and chloromethyl pivalate in a solvent. The addition of a catalytic amount of iodized salt shortens the reaction time, reduces impurities, simplifies post-treatment processes, improves yield, and lowers production costs .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity and yield. The process involves multiple steps, including synthesis, purification, and crystallization to obtain the final tetrahydrate form.
化学反应分析
Types of Reactions: Tebipenem Tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: Conversion to its active form, tebipenem, in the presence of carboxylesterase enzymes.
Oxidation: Degradation in aqueous solutions.
Photolysis and Thermolysis: Degradation under light and heat conditions.
Common Reagents and Conditions:
Hydrolysis: Carboxylesterase enzymes in intestinal epithelial cells.
Oxidation: Aqueous solutions with varying pH levels.
Photolysis and Thermolysis: Exposure to light and heat.
Major Products Formed:
Tebipenem: The active metabolite formed from hydrolysis.
Degradation Products: Various compounds formed during oxidation, photolysis, and thermolysis.
科学研究应用
Tebipenem Tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the stability and degradation of carbapenem antibiotics.
Biology: Investigated for its antibacterial activity against multidrug-resistant bacteria.
Medicine: Used in clinical trials for treating infections caused by resistant bacteria, including complicated urinary tract infections and gastrointestinal infections
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
相似化合物的比较
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Known for its effectiveness against Gram-negative bacteria.
Ertapenem: Used for treating various bacterial infections, including intra-abdominal and skin infections.
Uniqueness of Tebipenem Tetrahydrate: this compound is unique due to its oral bioavailability, making it a convenient option for outpatient treatment of resistant bacterial infections. Its formulation as tebipenem pivoxil enhances absorption and bioavailability, distinguishing it from other carbapenem antibiotics that require intravenous administration .
属性
CAS 编号 |
936010-57-0 |
|---|---|
分子式 |
C₁₆H₂₉N₃O₈S₂ |
分子量 |
455.55 |
同义词 |
(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate; [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
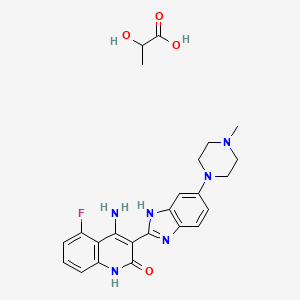
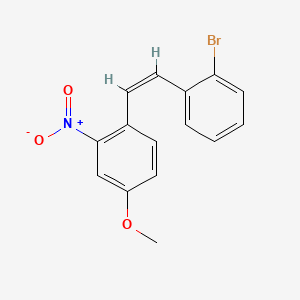
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)

